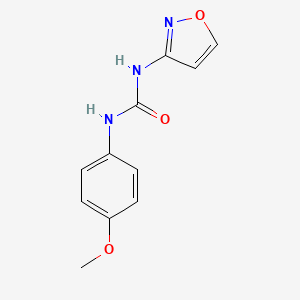

![molecular formula C16H17NO5S B5305544 methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar sulfonylamino benzoate compounds involves a sequence of reactions starting from basic precursors such as salicylic acid. For example, the process optimization for a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrates a multi-step reaction involving etherification, sulfonyl chloride reaction, amine formation, and esterification. Optimized conditions led to significantly improved yields, with total yields reaching up to 63.7% (Xu et al., 2018).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as different sulfonylamido benzoate derivatives, reveal complex interactions, including hydrogen bonding and crystal rearrangement. The analysis of these structures through X-ray crystallography and spectroscopic methods offers insights into the molecular geometry, electronic structure, and intramolecular interactions that govern the compound's stability and reactivity (Murugavel et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving sulfonylamino benzoates are influenced by the presence of the sulfonyl group, which impacts the compound's reactivity towards nucleophiles and electrophiles. Studies on similar compounds show that the sulfonyl group can undergo various chemical transformations, including rearrangements and interactions with metal centers, leading to the formation of complex structures and potentially bioactive molecules (Bermejo et al., 2000).

Physical Properties Analysis

The physical properties of methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various fields. Such properties are determined through experimental studies, highlighting the compound's stability under different conditions and its behavior in solution (Minegishi et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity patterns, which include the ability to engage in various types of chemical reactions. These reactions are pivotal for the synthesis of more complex molecules and for modifications that can enhance the compound's biological activity or alter its physical properties for specific applications (Foresti et al., 2003).

Mécanisme D'action

Target of Action

The primary target of Methyl 3-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoate is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The compound’s action results in the suppression of Wnt-dependent cancer growth . It selectively inhibits the proliferation of Wnt-dependent cells while showing little effect on Wnt-independent cells . In vivo studies have shown that it is effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate is known to interact with β-catenin, a key protein in the Wnt signaling pathway. This compound binds directly to β-catenin, promoting its ubiquitination and subsequent degradation via the proteasome pathway . By targeting β-catenin, this compound effectively inhibits Wnt signaling-dependent proliferation of cancer cells . The interaction between this compound and β-catenin is highly specific, making it a potent inhibitor of Wnt/β-catenin signaling .

Cellular Effects

This compound has significant effects on various types of cells, particularly cancer cells. It selectively decreases the viability of Wnt-dependent cancer cells while showing minimal effects on Wnt-independent cells and normal human cells . This compound influences cell function by inhibiting T-cell factor (TCF) luciferase reporter activity and suppressing the activation of Wnt target genes . Additionally, this compound induces the degradation of β-catenin, leading to reduced cell proliferation and tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its direct binding to β-catenin. This binding promotes the ubiquitination of β-catenin, targeting it for degradation by the proteasome . By reducing the levels of β-catenin, this compound effectively inhibits the transcription of Wnt target genes, thereby suppressing Wnt signaling-dependent cellular processes . This mechanism highlights the compound’s potential as a therapeutic agent in cancers driven by aberrant Wnt signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of Wnt signaling and reduced tumor growth in in vivo models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that daily intraperitoneal injections of 10-20 mg/kg of the compound effectively suppress the growth of Wnt-dependent tumors in mice . Higher doses may lead to toxic or adverse effects, although the compound exhibits little efficacy against Wnt-independent tumor growth . These findings suggest a dosage-dependent response, with optimal therapeutic effects observed at specific concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of β-catenin. The compound interacts with enzymes and cofactors involved in the ubiquitination and proteasomal degradation of β-catenin . This interaction affects metabolic flux and metabolite levels, particularly in cancer cells with active Wnt signaling

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and activity . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the cytoplasm and nucleus . This subcellular localization is essential for its function, as it allows this compound to interact with β-catenin and other biomolecules involved in Wnt signaling.

Propriétés

IUPAC Name |

methyl 3-[(4-ethoxyphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-3-22-14-7-9-15(10-8-14)23(19,20)17-13-6-4-5-12(11-13)16(18)21-2/h4-11,17H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZMICNXJYSILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5305464.png)

![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)

![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)

amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)

![4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)

![3-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5305510.png)

![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B5305512.png)

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)

![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)

![2-mercapto-3-(3-methoxypropyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5305560.png)

![N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5305561.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5305567.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)